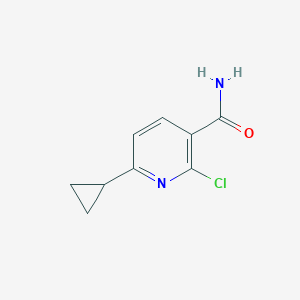

2-Chloro-6-cyclopropyl-pyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-cyclopropylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)3-4-7(12-8)5-1-2-5/h3-5H,1-2H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEXHMUJLORCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide

Technical Whitepaper | CAS: 1237954-57-2

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide represents a high-value scaffold, particularly in the development of kinase inhibitors and GPCR modulators. The incorporation of the cyclopropyl motif at the C6 position of the pyridine ring offers a strategic advantage: it provides metabolic stability by blocking the oxidation-prone C6 site while imparting specific steric constraints that enhance ligand-receptor binding affinity.

This guide provides a definitive technical analysis of this molecule, moving beyond basic physical constants to explore its synthetic accessibility, isotopic signature for mass spectrometry validation, and critical quality control parameters.

Fundamental Physicochemical Properties

The accurate characterization of this intermediate is critical for stoichiometry in downstream cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura at the C2-chlorine position).

Identity & Constants

| Property | Value | Technical Note |

| CAS Number | 1237954-57-2 | Primary identifier for regulatory filing. |

| IUPAC Name | 2-Chloro-6-cyclopropylpyridine-3-carboxamide | Also referred to as 2-Chloro-6-cyclopropylnicotinamide.[1] |

| Molecular Formula | ||

| Average Mol.[1][2] Weight | 196.63 g/mol | Used for bulk stoichiometric calculations. |

| Monoisotopic Mass | 196.0403 Da | Based on |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace Pd or nitro- impurities. |

| Solubility | DMSO, MeOH, DCM | Limited solubility in water; sparingly soluble in hexanes. |

Isotopic Signature (Mass Spectrometry)

For researchers utilizing LC-MS for reaction monitoring, the chlorine atom introduces a distinct isotopic pattern that serves as a self-validating spectral fingerprint.

-

M+0 (

): 100% relative abundance (Base peak). -

M+2 (

): ~32% relative abundance.

Diagnostic Rule: In Low-Res MS (ESI+), look for the [M+H]+ doublet at m/z 197.1 and 199.1 with a 3:1 intensity ratio. Absence of this pattern indicates dehalogenation (a common side reaction during Pd-catalyzed synthesis).

Structural Analysis & NMR Logic

Understanding the proton environment is essential for confirming regioselectivity during synthesis.

Theoretical H-NMR Shift Prediction (DMSO- )

The pyridine core is substituted at positions 2, 3, and 6, leaving only protons at positions 4 and 5.

-

Aromatic Region (Pyridine Ring):

-

H4 (Proton at C4):

8.0 – 8.2 ppm (Doublet, -

H5 (Proton at C5):

7.2 – 7.4 ppm (Doublet,

-

-

Amide Region:

-

: Broad singlets at

-

: Broad singlets at

-

Aliphatic Region (Cyclopropyl):

-

Methine (CH):

2.0 – 2.2 ppm (Multiplet). -

Methylene (

):

-

Synthetic Pathway: Regioselective Installation

The synthesis of this molecule presents a classic regioselectivity challenge on the 2,6-dichloronicotinamide core. The C6 position is electronically more favorable for oxidative addition by Palladium catalysts compared to the C2 position, which is sterically crowded by the C3-carboxamide.

Recommended Workflow: Suzuki-Miyaura Coupling

Reaction Logic: We utilize the steric bulk of the C3-amide to direct the catalyst to the C6-chlorine.

Reagents:

-

Substrate: 2,6-Dichloropyridine-3-carboxamide.

-

Coupling Partner: Cyclopropylboronic acid (1.1 equiv).

-

Catalyst:

(Load: 2-5 mol%). -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1).[3]

Synthesis Diagram (DOT)

The following diagram illustrates the reaction logic and potential side-products.

Figure 1: Regioselective synthesis pathway prioritizing C6-substitution via steric control.

Analytical Validation Protocol

To ensure the material is suitable for biological screening or further derivatization, the following QC protocol is mandatory.

Protocol 1: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

-

Acceptance Criteria: Purity > 95% (Area %).

Protocol 2: Regioisomer Confirmation (NOESY)

If the melting point or retention time deviates, perform a 1D-NOESY NMR experiment.

-

Irradiate the Amide

protons. -

Observation:

-

If Target (2-Cl) : You should see NOE enhancement at the H4 aromatic proton . You should not see enhancement of the cyclopropyl group (too distant).

-

If Isomer (2-Cyclopropyl) : You would see strong NOE enhancement between the amide protons and the cyclopropyl methine proton .

-

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye).[4] Potential sensitizer.[4][5]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ring is generally stable, but the amide can hydrolyze under strong acidic/basic conditions over time.

-

Reactivity: The C2-Chlorine is highly reactive toward nucleophiles (

). Avoid incidental contact with amines during storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394869, 2-Chloro-6-cyclopropylnicotinamide. Retrieved from [Link]

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. ResearchGate. Retrieved from [Link]

-

ChemSrc (2025). 2-chloro-6-cyclopropyl-pyridine-3-carboxamide Product Details & CAS 1237954-57-2. Retrieved from [Link]

Sources

- 1. 2-chloro-6-cyclopropyl-pyridine-3-carboxamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Handling of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide in DMSO

Executive Summary

Molecule: 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide CAS: 1237954-57-2 Molecular Weight: 196.63 g/mol Primary Application: Pharmaceutical intermediate (kinase inhibitor scaffolds, NK-1 antagonists).[1]

This guide provides a technical framework for the solubilization, storage, and handling of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide (CCPC) in Dimethyl Sulfoxide (DMSO). While specific saturation data for this intermediate is rarely published in open literature, its structural properties (LogP ~1.6, polar amide moiety) dictate a high solubility profile in polar aprotic solvents. This document outlines protocols to achieve stable stock solutions (typically 10–100 mM) and methodologies to validate saturation limits empirically.

Physicochemical Analysis & Solvent Compatibility

Structural Determinants of Solubility

The solubility of CCPC is governed by the interplay between its lipophilic substituents and its polar core.

-

Pyridine Core & Carboxamide (C3): These moieties act as hydrogen bond acceptors (pyridine N, amide O) and donors (amide NH₂). This facilitates strong dipole-dipole interactions with DMSO (

group), making DMSO the thermodynamically preferred solvent over non-polar solvents (e.g., hexane) or protic solvents (e.g., water) where the hydrophobic effect of the substituents dominates. -

2-Chloro & 6-Cyclopropyl Groups: These increase the partition coefficient (LogP ~1.62). While they reduce aqueous solubility significantly, they enhance solubility in organic media by disrupting the crystal lattice energy relative to the unsubstituted nicotinamide.

Why DMSO?

DMSO is the "universal solvent" for this compound class due to:

-

High Dielectric Constant (

= 46.7): Dissociates weak aggregates. -

Aprotic Nature: Prevents hydrolysis of the chloro-substituent, which can be labile in basic aqueous conditions.

-

Miscibility: Fully miscible with water, allowing for high-concentration stocks that can be diluted into aqueous assay buffers (though precipitation risk exists, see Section 5).

Experimental Protocols

Protocol A: Preparation of Standard Stock Solutions (10 mM & 50 mM)

Objective: Create a stable, verified stock solution for biological assays or synthetic coupling.*

Reagents:

Procedure:

-

Gravimetric Measurement: Weigh approximately 10 mg of CCPC into a sterile, amber glass vial (borosilicate).

-

Calculation: For 10 mg (0.010 g), moles =

mol.

-

-

Solvent Addition:

-

For 50 mM Stock: Add

mL of DMSO. -

For 10 mM Stock: Add

mL of DMSO. -

Note: Do not rely on volumetric flasks for small volumes; use calibrated positive-displacement pipettes to handle DMSO's viscosity.

-

-

Dissolution: Vortex at medium speed for 30–60 seconds. The solution should become optically clear.

-

QC Check: Invert the vial and inspect for "schlieren" lines or undissolved micro-particles under a light source.

-

-

Sonication (Optional): If particles persist, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Avoid heating >40°C to prevent degradation.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Empirically determine the maximum solubility (

Workflow Diagram:

Caption: Figure 1: Self-validating workflow for determining thermodynamic solubility limits.

Step-by-Step:

-

Add excess CCPC (~50 mg) to 0.5 mL DMSO in a 1.5 mL Eppendorf tube.

-

Agitate on an orbital shaker (500 rpm) for 24 hours at 25°C.

-

Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

-

Filter supernatant through a solvent-resistant PTFE filter (0.22 µm).

-

Dilute the filtrate 1:100 in methanol/water (50:50) to bring into HPLC dynamic range.

-

Quantify against a 5-point calibration curve (0.01 – 1.0 mM).

Stability & Storage Guidelines

| Parameter | Recommendation | Rationale |

| Container | Amber Borosilicate Glass | Protects from UV photodegradation; glass is inert to DMSO. |

| Temperature | -20°C or -80°C | Slows chemical hydrolysis. Note: DMSO freezes at 19°C. |

| Hygroscopicity | Desiccator / Argon Seal | DMSO absorbs atmospheric water. Water >1% can cause CCPC precipitation or hydrolysis. |

| Freeze-Thaw | Aliquot (Single Use) | Repeated freeze-thaw cycles introduce moisture and promote crystal growth. |

Critical Warning: DMSO expands upon freezing. Do not fill vials >80% capacity to prevent breakage.

Dilution Strategy for Biological Assays

A common failure mode in drug screening is the precipitation of the compound when the DMSO stock is diluted into aqueous buffers (e.g., PBS, cell media).

The "Crash-Out" Phenomenon: CCPC is hydrophobic (LogP ~1.6). Rapid addition to water can cause immediate precipitation.

Recommended Dilution Scheme (Serial Step-Down):

Caption: Figure 2: Serial dilution strategy to mitigate precipitation shocks.

-

Intermediate Step: Dilute 10 mM stock 1:10 into a buffer containing 10% DMSO (or surfactant like Tween-20 if permissible).

-

Final Step: Dilute intermediate into the final assay medium.

-

Limit: Ensure final DMSO concentration is <1% (or as tolerated by the assay biology).

References

-

Chemical Identity & Properties

-

Solubility of Nicotinamide Analogs

-

DMSO Solvent Properties

-

Synthesis & Handling of Chloropyridines

Sources

- 1. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 4. 2-chloro-6-cyclopropyl-pyridine-3-carboxamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures [physchemres.org]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 865664-04-6|2-Chloro-3-cyclopropylpyridine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

Sourcing and Validation of KRAS G12C Inhibitors: A Technical Guide to AMG 510 (Sotorasib) and Related Intermediates

Executive Summary: The CAS Identity Crisis

Critical Advisory for Researchers: You have requested information on CAS 1237954-57-2 .[1][2][3] As a Senior Application Scientist, I must immediately clarify a critical database ambiguity that affects your experimental validity.

While often associated in bulk chemical databases with the KRAS G12C inhibitor class, CAS 1237954-57-2 is frequently mapped to synthesis intermediates or early structural scaffolds, rather than the final, clinically active Sotorasib (AMG 510) .[1][3] The definitive research-grade CAS number for the active, covalent KRAS G12C inhibitor (Sotorasib) is 2296729-00-3 (or occasionally 2252403-56-6).[1][2][3]

Operational Directive:

-

If you intend to perform cellular inhibition assays: You must source CAS 2296729-00-3 (AMG 510) .[1][2][3] Using the intermediate (1237954-57-2) may result in zero potency as it likely lacks the specific acrylamide "warhead" required for covalent cysteine binding.[1][2][3]

-

If you are synthesizing novel analogs: CAS 1237954-57-2 may serve as the core scaffold.[1][2][3]

This guide focuses on the sourcing, validation, and application of the active agent (AMG 510) while referencing the intermediate supply chain where relevant.

Part 1: Strategic Sourcing & Market Landscape[1][2][3]

Supplier Tiering and Pricing Analysis

For research-grade applications (Cellular IC50, Western Blot, In Vivo Xenograft), purity must exceed 98%.[3] Lower grades (95%) often contain unreacted intermediates (potentially CAS 1237954-57-2) that compete for binding sites without therapeutic effect.[1][2][3]

Table 1: Comparative Market Analysis (Research Grade >98%)

| Supplier | Catalog Identity | Pack Size | Approx. Price (USD) | Purity / Grade | Notes |

| MedChemExpress (MCE) | HY-114277 | 5 mg | $300 - $350 | >99.8% (HPLC) | Highly cited in literature; reliable COA.[1][2][3] |

| Cayman Chemical | 29668 | 5 mg | $350 - $400 | >98% | Gold standard for analytical validation.[1][2][3] |

| Abcam | ab287089 | 1 mg | $110 - $130 | >98% | Rebranded from BioVision; good for small pilots.[1][2][3] |

| Selleckchem | S8830 | 5 mg | $310 - $340 | >99% | Frequent discounts for academic labs.[1][2][3] |

| Bulk/Grey Market | CAS 1237954-57-2 | 100 mg | $200 - $500 | Variable (90-95%) | High Risk. Often requires re-purification.[1][2][3] |

Sourcing Decision Logic

The following decision tree illustrates the correct procurement process to avoid inactive compounds.

Part 2: Molecular Identity & Mechanism of Action[1][2]

Chemical Architecture

The efficacy of AMG 510 relies on a specific acrylamide moiety (the "warhead") that forms an irreversible covalent bond with the sulfur atom of Cysteine 12 on the KRAS protein.

-

Active Agent (AMG 510): Contains the acrylamide group essential for covalent locking.

-

Precursor (Likely 1237954-57-2): Often the pyrido-pyrimidine scaffold lacking the final acrylamide or the specific chiral configuration.[1][2][3]

Signaling Pathway

Sotorasib locks KRAS G12C in the inactive GDP-bound state, preventing the reactivation of downstream effectors (RAF/MEK/ERK).[2][3]

Part 3: Quality Assurance & Validation Protocols

Trustworthiness Pillar: Do not assume the white powder is valid. Verify it.

Solubility & Reconstitution

AMG 510 is hydrophobic. Improper dissolution leads to precipitation and false negatives in assays.

-

Solvent: DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%.

-

Max Solubility: ~50–100 mM in DMSO.

-

Storage: Aliquot immediately. Do not freeze-thaw more than once. The acrylamide warhead is chemically reactive and can degrade or polymerize upon repeated temperature shifts.

Analytical Verification (HPLC/MS)

Before starting a 3-month animal study, run a QC check.[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Expected Mass: [M+H]+ = 561.2 (approx).[3]

-

Chirality Check: AMG 510 is a specific atropisomer. Standard LCMS may not separate enantiomers. Use a Chiralpak AD-H column if stereochemistry is in doubt (crucial for "bulk" suppliers).[1][2][3]

Part 4: Experimental Application Framework

Protocol: Cellular Potency Assay (IC50)

Objective: Validate the biological activity of the purchased lot.[3] Cell Lines:

-

Positive Control:[1]NCI-H358 or MIA PaCa-2 (KRAS G12C homozygous/heterozygous).[1][2][3]

-

Negative Control:[1]A549 (KRAS G12S) or HCT116 (KRAS G13D).[3] AMG 510 must NOT kill these cells at low concentrations.[1][3]

Workflow:

-

Seeding: 3,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment: Serial dilution of AMG 510 (10 µM down to 0.1 nM).

-

Note: Keep DMSO concentration constant (e.g., 0.1%) across all wells.

-

-

Duration: 72 hours incubation.

-

Success Criteria: IC50 < 100 nM in MIA PaCa-2; IC50 > 10 µM in A549.

Protocol: Western Blot Pharmacodynamics

Objective: Confirm pathway shutdown (On-Target Effect).[1][2][3]

-

Timepoint: 2 to 4 hours post-treatment.

-

Result: Complete disappearance of p-ERK bands in MIA PaCa-2 cells at >100 nM concentration.[1][2][3] Total ERK levels should remain unchanged.

References

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[3] Nature, 575, 217–223.[4] [Link][1][2][3]

-

Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors.[3][4][5] Journal of Medicinal Chemistry, 63(1), 52–65. [Link][1][2][3]

-

Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors.[6][7][5] The New England Journal of Medicine, 383, 1207-1217.[1] [Link][1][2][3]

Sources

- 1. Oxcarbazepine [webbook.nist.gov]

- 2. 2296729-00-3|(1R)-4-((S)-4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide, a substituted nicotinamide derivative of significant interest in medicinal chemistry and agrochemical research. This document delves into its chemical identity, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies to support advanced research and development.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is the foundation of reproducible scientific research. 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

IUPAC Name: 2-chloro-6-cyclopropylpyridine-3-carboxamide

The naming convention is based on the parent heterocycle, pyridine, with a carboxamide group at the 3-position. The pyridine ring is further substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 6-position.

Synonyms: A common synonym for this compound is 2-Chloro-6-cyclopropylnicotinamide . Nicotinamide is the trivial name for pyridine-3-carboxamide, and its use is prevalent in scientific literature and chemical catalogs.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1237954-57-2 |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol |

Synthesis and Mechanism

The synthesis of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide typically involves a multi-step process, starting from readily available precursors. The following protocol is a representative synthesis adapted from established methodologies for analogous nicotinamides, providing a robust framework for its preparation.

Experimental Protocol: Synthesis of 2-Chloro-6-cyclopropylnicotinamide

This synthesis can be conceptualized as a two-stage process: the formation of the acid chloride followed by amidation.

Stage 1: Formation of 2-Chloro-6-cyclopropylnicotinoyl chloride

-

Reaction Setup: To a solution of 2-chloro-6-cyclopropylnicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Acyl Chloride Formation: Add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Solvent Removal: Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 2-chloro-6-cyclopropylnicotinoyl chloride, which is often used in the next step without further purification.

Stage 2: Amidation

-

Reaction Setup: The crude acid chloride is dissolved in an aprotic solvent like DCM or tetrahydrofuran (THF).

-

Ammonia Addition: The solution is cooled to 0 °C, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 1-3 hours. The progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide as a solid.

Causality in Experimental Choices:

-

The use of oxalyl chloride or thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. The choice between them can depend on the desired reaction conditions and ease of by-product removal.

-

DMF acts as a catalyst in the formation of the acid chloride by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.

-

The amidation reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Diagram of the Synthesis Workflow:

Chemical Stability of Cyclopropyl-Substituted Pyridine Carboxamides

Executive Summary

The cyclopropyl-substituted pyridine carboxamide motif is a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in Type I/II kinase inhibitors (e.g., analogs of Lenvatinib, Cabozantinib). This structural class combines the hydrogen-bonding capability of the amide, the

However, this scaffold presents a "stability paradox." While the cyclopropyl group is metabolically robust compared to linear alkyls, the pyridine-carboxamide axis creates specific vulnerabilities to hydrolysis, while the pyridine nitrogen is susceptible to N-oxidation. This guide provides a mechanistic breakdown of these degradation pathways and establishes a self-validating protocol for assessing their stability during lead optimization and pre-formulation.

Structural Analysis & Reactivity Profile

The Pyridine Effect on Amide Hydrolysis

The stability of the carboxamide bond is heavily influenced by its position on the pyridine ring.

-

Electron Withdrawal: The pyridine ring is electron-deficient. If the carboxamide is at the 2- or 4-position , the ring nitrogen exerts a strong inductive ($ -I

-M $) effect, increasing the electrophilicity of the amide carbonyl carbon. -

Kinetic Consequence: This makes the amide bond significantly more susceptible to nucleophilic attack (hydrolysis) compared to phenyl analogs.

-

Positional Isomerism: 2-pyridinecarboxamides (picolinamides) are generally the least stable due to the proximity of the electron-withdrawing nitrogen and potential intramolecular catalysis.

The Cyclopropyl "Banana Bond" Factor

The cyclopropyl group introduces approximately 27.5 kcal/mol of ring strain .

-

Acid Sensitivity: While generally stable at physiological pH, the cyclopropyl ring possesses significant

-character in its C-C bonds ("banana bonds"). Under strongly acidic conditions (pH < 2), the ring can act as a pseudo-alkene, undergoing protonation and subsequent ring-opening to form homoallylic carbocations or linear degradation products. -

Steric Shielding: Conversely, the steric bulk of the cyclopropyl group (adjacent to the amide nitrogen) often provides a kinetic barrier that slows enzymatic or chemical hydrolysis compared to methyl- or ethyl-substituted amides.

Degradation Pathways (Mechanistic Detail)

The following Graphviz diagram visualizes the three primary degradation vectors: Amide Hydrolysis , Pyridine N-Oxidation , and Acid-Catalyzed Ring Opening .

Figure 1: Mechanistic degradation map. Hydrolysis is the primary risk, followed by N-oxidation. Cyclopropyl ring opening is a secondary risk under extreme acidic stress.

Pathway A: Amide Hydrolysis (Dominant)

-

Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon.

-

Catalysis: Acid-catalyzed (protonation of carbonyl oxygen) or Base-catalyzed (direct OH- attack).

-

Observation: In forced degradation studies of Lenvatinib analogs, acid hydrolysis typically yields the highest percentage of degradants (carboxylic acid + amine) due to the activation of the carbonyl by the protonated pyridine ring.

Pathway B: N-Oxidation

-

Mechanism: Electrophilic attack on the pyridine lone pair.

-

Trigger: Peroxides (impurities in excipients like PEG/Polysorbates) or photo-oxidation.

-

Impact: Formation of the N-oxide changes the solubility and polarity of the molecule, potentially altering bioavailability and toxicity.

Experimental Protocol: Self-Validating Stability System

To rigorously evaluate this scaffold, researchers must move beyond generic screens and use a targeted stress testing protocol . This workflow ensures mass balance and separates pathway-specific degradation.

Automated Forced Degradation Workflow

Figure 2: Forced degradation workflow compliant with ICH Q1A(R2). Note the critical quenching step to prevent column damage and artificial degradation during analysis.

Detailed Methodology

Step 1: Sample Preparation

Dissolve the compound to a concentration of 1 mg/mL in a co-solvent system (Acetonitrile:Water or Methanol:Water). Avoid using alcohols if transesterification is a suspected risk during acid stress.

Step 2: Stress Conditions (Targeting 5-20% Degradation)

| Stress Type | Reagent / Condition | Target Mechanism | Watch-out |

| Acid Hydrolysis | 0.1 N HCl at 60°C (4–24 hrs) | Amide cleavage; Cyclopropyl opening | High Risk: Cyclopropyl ring opening may occur at pH < 1. Monitor for M+18 (hydration) adducts. |

| Alkaline Hydrolysis | 0.1 N NaOH at Ambient (1–4 hrs) | Amide cleavage | Pyridine amides are highly labile in base. Start at RT to avoid total degradation. |

| Oxidation | 3% H₂O₂ at Ambient (2–6 hrs) | Pyridine N-Oxide formation | Distinguish N-oxide (M+16) from hydroxylated metabolites. |

| Photolysis | UV/Vis (ICH Q1B limits) | Radical oxidation; Ring expansion | Pyridine rings can undergo photo-isomerization (Dewar pyridine formation - rare but possible). |

Step 3: Analytical Method (LC-MS)

-

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm particle size for resolution of isomers.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 5.0) – Buffer is crucial to stabilize ionizable pyridine.

-

B: Acetonitrile.[1]

-

-

Detection: PDA (200–400 nm) and ESI-MS (Positive Mode).

-

Why this works: The ammonium acetate buffer suppresses the protonation of the pyridine nitrogen during chromatography, improving peak shape, while the C18 column resolves the polar N-oxide (elutes early) from the neutral parent.

Stabilization Strategies

If degradation exceeds 5% under accelerated stability conditions (40°C/75% RH), implement the following:

-

pH Micro-environment Control: Formulate with acidifiers (e.g., Citric acid, Tartaric acid) to maintain a local pH between 4.0 and 6.0. This prevents base-catalyzed hydrolysis while avoiding the extreme acidity required for cyclopropyl ring opening.

-

Excipient Screening: Avoid excipients containing reducing sugars (Maillard reaction with amide/amine) or high peroxide levels (e.g., lower grades of PEG/Povidone) to mitigate N-oxidation.

-

Moisture Protection: Amide hydrolysis is water-dependent. Use moisture-scavenging packaging (desiccants) or coating systems.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003). Defines the global standard for stress testing and stability data packages.

-

Attwa, M. W., et al. "Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 2018. (Provides specific mass spectral data on pyridine-carboxamide degradation products).

-

Wong, A., et al. "Oxidative Metabolic Pathway of Lenvatinib Mediated by Aldehyde Oxidase." Drug Metabolism and Disposition, 2015. (Detailed mechanism of Pyridine N-oxide formation).

- Charette, A. B., et al. "Synthesis and reactivity of cyclopropylboronates." The Chemistry of Organoboron Compounds, 2011. (Background on the chemical stability and ring-opening propensity of cyclopropyl groups).

Sources

Literature review on 2,6-disubstituted pyridine carboxamide derivatives

Topic: Architecting Potency: A Technical Guide to 2,6-Disubstituted Pyridine Carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2,6-disubstituted pyridine carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a central pyridine ring flanked by two carboxamide arms, this "pincer-like" geometry offers a unique balance of rigidity and functional diversity. Its ability to adopt a planar, "V-shaped" conformation via intramolecular hydrogen bonding makes it an exceptional scaffold for G-quadruplex (G4) stabilization , metal ion coordination (metallo-pharmaceuticals) , and protein-protein interaction inhibition (e.g., Amyloid-β aggregation) .

This guide moves beyond basic literature summaries to provide a tactical blueprint for designing, synthesizing, and validating these derivatives. It dissects the structure-activity relationships (SAR) that drive their potency and details the experimental protocols required to translate chemical potential into biological reality.

Part 1: Chemical Architecture & Synthesis

The core utility of this scaffold lies in its tridentate binding potential . The central pyridine nitrogen (

The "V-Shape" Conformation

In non-coordinating solvents or when binding to DNA, the molecule often adopts a planar "V-shape." This is stabilized by intramolecular hydrogen bonds between the central pyridine nitrogen and the amide protons (

-

Significance: This planar crescent shape creates a perfect geometric match for the G-quartet surface of G-quadruplex DNA, allowing for

-

Synthesis Protocols

While one-pot multicomponent reactions exist, the most robust and field-proven method for generating diverse libraries is the Acyl Chloride Activation Route .

Protocol: General Synthesis of N,N'-Disubstituted Pyridine-2,6-Dicarboxamides

-

Reagents: Pyridine-2,6-dicarboxylic acid (Dipicolinic acid), Thionyl chloride (

) or Oxalyl chloride, Appropriate Amine ( -

Step 1: Acid Chloride Formation

-

Reflux dipicolinic acid (1.0 eq) in excess

(5-10 eq) with a catalytic amount of DMF for 3–4 hours. -

Evaporate excess

under reduced pressure. Azeotrope with dry toluene to remove traces. Result: Pyridine-2,6-dicarbonyl dichloride (highly moisture sensitive).

-

-

Step 2: Amide Coupling

-

Dissolve the amine (2.2 eq) and

(2.5 eq) in dry DCM at 0°C under inert atmosphere ( -

Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

-

Step 3: Purification

-

Wash reaction mixture with sat.

, water, and brine. -

Recrystallize from Ethanol/DMF or purify via flash column chromatography (typically MeOH/DCM gradients).

-

Critical Causality: We use the acid chloride route over direct coupling agents (like EDC/HOBt) for 2,6-disubstitution because steric hindrance at the second position often leads to incomplete mono-amide formation with milder reagents. The acid chloride ensures high reactivity to drive the reaction to completion.

Part 2: Visualizing the Workflow

Caption: Step-by-step synthetic pathway for generating 2,6-disubstituted pyridine carboxamides via the acid chloride route.

Part 3: Medicinal Chemistry & SAR

The biological activity of these derivatives depends heavily on the substituents attached to the amide nitrogens (

Structure-Activity Relationship (SAR) Map

| Structural Region | Modification | Effect on Activity |

| Central Pyridine | Unsubstituted | Essential for "V-shape" via H-bonding ( |

| 4-Position Substitution | Can modulate solubility or electronic properties but often tolerated. | |

| Amide Linker | N-Methylation | Destroys the "V-shape" by removing the H-bond donor; often reduces G4 affinity but may enhance cellular permeability. |

| Side Chains (R) | Quinoline/Isoquinoline | Critical for G-Quadruplex binding. Provides large surface area for |

| Cationic Groups | Addition of methyl-pyridinium or amine tails increases affinity for the negatively charged DNA backbone. | |

| Thiosemicarbazones | Converts the scaffold into a metal chelator (Fe, Cu) with potent anti-cancer and anti-tubercular activity. |

Mechanism of Action: G-Quadruplex Stabilization

The most prominent application is the stabilization of G-quadruplexes (G4) in telomeres and oncogene promoters (e.g., c-MYC, k-RAS).

-

Mechanism: The ligand acts as a "molecular clamp." The planar aromatic surface stacks on the terminal G-quartet, while the cationic side chains interact with the grooves.

-

Result: Stabilization prevents Telomerase from accessing the telomere, triggering DNA damage response and apoptosis in cancer cells.

Caption: Mechanism of G-Quadruplex stabilization leading to telomerase inhibition and cancer cell death.

Part 4: Therapeutic Applications & Protocols

Oncology: G-Quadruplex Stabilizers

-

Lead Compound: 360A (2,6-bis(quinolin-3-yl)pyridine-2,6-dicarboxamide).

-

Validation Protocol: FRET Melting Assay

-

Objective: Measure the increase in melting temperature (

) of a labeled G4-DNA oligo upon ligand binding. -

Method:

-

Use a dual-labeled oligo (e.g., FAM-HumanTelomere-TAMRA).

-

Incubate DNA (0.2 µM) with the compound (0.5–5 µM) in buffer (10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl).

-

Perform thermal denaturation (

) monitoring FAM emission. -

Success Metric: A

indicates significant stabilization.

-

-

Neurology: Anti-Alzheimer’s Agents

-

Target: Amyloid-beta (Aβ) aggregates.[1]

-

Mechanism: The pyridine dicarboxamide motif acts as a hydrogen bond donor-acceptor-donor (D-A-D) system that disrupts the

-sheet formation of Aβ peptides. -

Key Insight: Linkers separating two pyridine units can enhance potency by spanning the amyloid fibril surface.

Infectious Disease: Metallo-Antibiotics

-

Target: Staphylococcus aureus (MRSA).

-

Mechanism: Cu(II) and Zn(II) complexes of these ligands disrupt bacterial cell walls and induce oxidative stress via ROS generation.

-

Data: Lead compound L11 (Cu-complex) showed MIC values of 2–4 µg/mL against MRSA, comparable to Vancomycin.[2]

Part 5: References

-

G-Quadruplex Stabilization & SAR:

-

Alzheimer's Disease (Aβ Inhibition):

-

Antimicrobial Metallo-Drugs:

-

General Synthesis & Crystallography:

-

Anticancer Silver Complexes:

Sources

- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]

- 6. Synthesis and Anticancer Properties of Silver(I) Complexes Containing 2,6-Bis(substituted)pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyridine Derivatives

Executive Summary

The functionalization of pyridine rings via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of medicinal chemistry.[1] While 2-fluoropyridines are kinetically superior electrophiles, 2-chloropyridines remain the industrial standard due to cost-efficiency, stability, and commercial availability.

This Application Note provides a rigorous framework for executing SNAr on 2-chloropyridine derivatives. Unlike simple alkyl halide substitutions (SN2), this transformation relies on an addition-elimination mechanism where the heteroaromatic nitrogen acts as an electron sink. Success depends on manipulating the rate-determining step (RDS)—the formation of the Meisenheimer complex—through precise solvent, temperature, and base selection.

Mechanistic Foundation & Kinetics[2][3]

To optimize this reaction, one must understand why 2-chloropyridine is less reactive than its fluoro-analog but more reactive than chlorobenzene.

The "Element Effect" and Rate-Determining Step

In SNAr, the breaking of the Carbon-Halogen bond is not the rate-determining step. The RDS is the initial nucleophilic attack and the disruption of aromaticity.

-

Fluorine (F): Highly electronegative. It inductively withdraws electron density from the ring, lowering the energy of the transition state for nucleophilic attack. Result: Fast reaction.

-

Chlorine (Cl): Less electronegative. The inductive stabilization is weaker. Result: Slower reaction (~300x slower than F).

Implication for Protocol: Since we cannot change the leaving group (Cl), we must lower the activation energy by stabilizing the intermediate or increasing the energy of the nucleophile .

Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer intermediate stabilized by the pyridine nitrogen.

Figure 1: Reaction coordinate for SNAr on 2-chloropyridine. Note that TS1 is the highest energy barrier.

Strategic Optimization Parameters

Solvent Selection: The Dipolar Aprotic Advantage

Solvent choice is the single most critical variable.

-

Recommended: DMSO, NMP, DMF, DMAc. These solvents solvate cations (K+, Na+) well but leave the anionic nucleophile "naked" and highly reactive.

-

Avoid: Alcohols (MeOH, EtOH) unless necessary. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces reactivity.

Table 1: Solvent Effects on Relative Rate (Normalized)

| Solvent Class | Examples | Relative Rate | Mechanistic Impact |

| Dipolar Aprotic | DMSO, NMP | 1000x | Maximizes nucleophilicity; stabilizes polar TS. |

| Polar Protic | MeOH, EtOH | 1x | H-bonds deactivate nucleophile; stabilizes leaving group (minor benefit). |

| Non-Polar | Toluene, THF | <0.1x | Poor solubility of salts; requires Phase Transfer Catalyst (PTC). |

Base Selection[4]

-

Inorganic Carbonates (K2CO3, Cs2CO3): Standard for thiols and phenols. Cesium is superior due to the "Cesium Effect" (increased solubility in organic solvents).

-

Tertiary Amines (DIPEA, TEA): Used for amine nucleophiles.

-

Strong Bases (NaH, LiHMDS): Required for weak nucleophiles (e.g., hindered alcohols) to generate the alkoxide in situ before addition.

Experimental Protocols

Protocol A: Thermal Amination (Secondary Amines)

Standard procedure for morpholine, piperidine, or piperazine derivatives.

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)[1]

-

Nucleophile: Secondary amine (1.2 – 1.5 equiv)

-

Base: K2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

-

Solvent: DMSO or NMP (Concentration: 0.5 M)

Procedure:

-

Setup: Charge a reaction vial with 2-chloropyridine and the base.

-

Addition: Add DMSO followed by the amine. Note: If the reaction is exothermic, add amine slowly.

-

Reaction: Seal the vessel and heat to 90–110 °C .

-

Why this temp? 2-Cl is sluggish.[2] Below 80°C, conversion is often <10%.

-

-

Monitoring: Monitor by HPLC/UPLC at 254 nm. Look for the disappearance of the starting material (SM) peak.

-

Workup:

-

Cool to room temperature (RT).

-

Dilute with water (5x reaction volume).

-

Extract with EtOAc or DCM.[1]

-

Critical Step: Wash the organic layer with water (3x) to remove DMSO/NMP.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Alkoxylation

For introducing ether linkages using alcohols.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)[1]

-

Nucleophile: Primary Alcohol (Solvent/Reagent) or 2.0 equiv in NMP

-

Base: NaH (60% dispersion, 1.5 equiv) or KOtBu

Procedure:

-

Activation (Pre-step): In a microwave vial, suspend NaH in dry NMP (or the neat alcohol) at 0 °C under N2. Add the alcohol slowly to generate the alkoxide. Stir for 15 min at RT.

-

Addition: Add the 2-chloropyridine.

-

Irradiation: Cap the vial. Microwave at 140–160 °C for 20–40 minutes.

-

Why Microwave? Conventional heating requires reflux for 12+ hours. Microwaves efficiently couple with polar SNAr transition states.

-

-

Quench: Carefully quench with sat. NH4Cl (aq).

-

Workup: Standard extraction.

Protocol C: Acid-Catalyzed "Directed" SNAr

Advanced technique for unreactive substrates or when basic conditions cause degradation.

Concept: Protonating the pyridine nitrogen (Py-H+) makes the ring significantly more electron-deficient (similar to a nitro-arene), activating it toward nucleophilic attack.

Procedure:

-

Mix 2-chloropyridine (1.0 equiv) and Nucleophile (Amine, 1.0 equiv).

-

Add Pyridine Hydrochloride (Py[3]·HCl) or 1.0 equiv of HCl in Dioxane.

-

Heat to 100–120 °C in NMP or neat.

-

Note: This often allows the reaction to proceed without strong external bases.

Troubleshooting & Quality Control

Common Failure Modes

-

Hydrolysis (Pyridone Formation):

-

No Reaction:

-

Cause: Nucleophile is too bulky or temperature too low.

-

Fix: Switch to DMSO; increase Temp to 130°C; switch to Microwave.

-

-

Bis-Substitution:

-

Cause: If using a diamine, both ends react.

-

Fix: Use large excess of diamine (5-10 equiv) or protect one amine group.

-

Decision Tree for Optimization

Figure 2: Troubleshooting logic flow for SNAr optimization.

References

- Mechanism & Kinetics: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Classic text on SNAr kinetics and the "Element Effect").

-

Reactivity Comparisons: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate.

-

Solvent Effects: Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC (NIH).

-

Practical Protocols: Protocol for Nucleophilic Substitution on the Pyridine Ring. BenchChem Application Note.

-

Green Chemistry/Solvents: SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Note: Chemoselective Hydrolysis of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide

[1]

Executive Summary

The hydrolysis of 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide presents a classic competing-reaction challenge in heterocyclic chemistry. Standard hydrolytic conditions (strong base/high heat) risk triggering Nucleophilic Aromatic Substitution (

This guide provides three validated protocols ranging from mild, high-selectivity methods to scalable industrial processes.[1]

Key Chemical Challenges

| Feature | Risk Factor | Mitigation Strategy |

| 3-Carboxamide | High stability; requires activation to hydrolyze.[1] | Use nitrosylium activation (Method A) or acid catalysis (Method B). |

| 2-Chloro Group | Highly activated for | Avoid strong nucleophiles ( |

| 6-Cyclopropyl | Acid-sensitive (ring opening) under forcing conditions.[1] | Limit acid concentration and temperature; avoid HBr/HI. |

Chemical Strategy & Mechanism[2][3][4]

The primary failure mode in this synthesis is the formation of 2-hydroxy-6-cyclopropyl-pyridine-3-carboxylic acid .[1] This occurs because the pyridine ring is electron-deficient, making the C-2 position susceptible to attack by hydroxide ions during basic hydrolysis.[1]

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired hydrolysis and the parasitic

Figure 1: Reaction pathways showing the selectivity advantage of nitrosylium-mediated hydrolysis (Method A) over direct basic hydrolysis.

Experimental Protocols

Method A: Nitrosylium-Mediated Hydrolysis (Recommended)

Best for: High purity, lab-scale, preserving the 2-Cl group.[1]

Mechanism: Diazotization of the amide nitrogen converts the

Reagents

-

Substrate: 2-Chloro-6-cyclopropyl-pyridine-3-carboxamide (1.0 eq)[1]

-

Sodium Nitrite (

): 1.5 – 2.0 eq -

Sulfuric Acid (

): 2.5 M aqueous solution (approx. 10 vol) -

Solvent: Acetic Acid (optional co-solvent if solubility is poor)

Step-by-Step Protocol

-

Dissolution: Charge the amide (10 g) into a reactor containing 2.5 M

(100 mL). If the solid does not disperse well, add Acetic Acid (20-50 mL).[1] -

Cooling: Cool the suspension to

using an ice/water bath. -

Diazotization: Dissolve

(1.5 eq) in a minimum amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature-

Note: Evolution of

gas will be observed. Ensure adequate venting.

-

-

Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) for 2 hours.

-

Completion: Heat gently to

for 1 hour to ensure complete displacement of nitrogen.-

QC Check: Monitor by HPLC. The diazonium intermediate is transient; look for disappearance of starting amide.

-

-

Workup:

-

Cool to RT. The product often precipitates as a free acid.

-

Filter the solid. Wash with cold water (

). -

Dry in a vacuum oven at

.

-

Method B: Acid-Catalyzed Hydrolysis (Scalable)

Best for: Scale-up, robust substrates.[1] Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.[1] Requires heat.

Reagents

-

Substrate (1.0 eq)

-

Hydrochloric Acid (

): 10-15 volumes[1]

Step-by-Step Protocol

-

Setup: Suspend the amide in

. -

Reaction: Heat the mixture to reflux (

).-

Critical Control: Do not exceed 6 hours. Prolonged reflux increases the risk of cyclopropyl ring opening or chloride hydrolysis.

-

-

Monitoring: Sample every hour. Stop heating immediately upon

conversion. -

Isolation:

-

Cool the mixture to

. -

Adjust pH to

using -

Note: The 2-chloro-pyridine-3-carboxylic acid is amphoteric but typically least soluble at isoelectric pH (approx 3-4).[1]

-

Filter the precipitate.

-

Method C: Mild Alkaline Hydrolysis (Lithium Hydroxide)

Best for: Substrates sensitive to acid; requires strict temperature control.

Risk: High risk of

Reagents

-

Substrate (1.0 eq)

-

Lithium Hydroxide Monohydrate (

): 2.0 eq -

Solvent:

(3:1 ratio)

Step-by-Step Protocol

-

Dissolution: Dissolve the amide in THF/Water.

-

Reagent Addition: Add

at -

Reaction: Stir at

to RT. DO NOT HEAT.-

Why LiOH? Lithium is a weaker counter-ion than Sodium or Potassium, often resulting in milder basicity and better solubility in organic mixtures.

-

-

Quench: Once complete (typically 12-24h), acidify with

to pH 3. -

Extraction: Extract with Ethyl Acetate, dry over

, and concentrate.

Analytical Quality Control

To ensure protocol integrity, the following HPLC parameters are recommended for separating the product from the critical "Hydroxy" impurity.

Table 1: HPLC Method Parameters

| Parameter | Condition |

|---|

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High 2-OH Impurity | Reaction temperature too high or base too strong.[1] | Switch to Method A (Nitrous Acid). If using Base, lower temp to |

| Incomplete Conversion | Poor solubility of amide in aqueous media. | Add co-solvent (Acetic Acid for Method A; THF for Method C). |

| Unknown Impurity (Late Eluting) | Decarboxylation of the product. | Avoid temperatures |

| Cyclopropyl Ring Opening | Acid concentration too high ( | Dilute acid to |

References

- Sperber, N., et al. "The Synthesis of Heterocyclic Acids from Amides." Journal of the American Chemical Society, 1959. (Classic foundation for nitrous acid hydrolysis of hindered amides).

-

Organic Syntheses, Coll. Vol. 89, p. 549 (2012). "Synthesis of substituted 2-chloropyridines."[1]

-

Sigma-Aldrich. "2-Chloronicotinamide Product Specification & Safety."[1]

-

ChemicalBook. "Synthesis routes for 2-chloro-pyridine-3-carboxylic acid derivatives."

-

Wang, Y., et al. "Biocatalytic hydrolysis of chlorinated nicotinamides." Applied Microbiology and Biotechnology, 2018. (Highlights the difficulty of chemical hydrolysis and enzymatic alternatives).

Application Note: Advanced One-Pot Synthesis of 2-Chloro-6-cyclopropylnicotinamide

Topic: One-pot synthesis methods for 2-Chloro-6-cyclopropylnicotinamide derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The 2-chloro-6-cyclopropylnicotinamide scaffold is a critical pharmacophore in modern drug discovery, serving as a structural linchpin in kinase inhibitors (e.g., MAPK, JAK) and anti-inflammatory agents. The 2-chloro position acts as a versatile electrophilic handle for downstream

This guide details two distinct "one-pot" synthetic strategies designed to maximize yield and regioselectivity while minimizing purification bottlenecks.

-

Method A: A regioselective Suzuki-Miyaura coupling on 2,6-dichloronicotinamide.

-

Method B: A telescoped deoxychlorination-amidation sequence starting from 6-cyclopropyl-2-hydroxynicotinic acid.

Regioselectivity & Mechanistic Rationale

The primary challenge in synthesizing 2,3,6-trisubstituted pyridines is controlling regioselectivity. In 2,6-dichloronicotinamide, two electrophilic sites exist (C2 and C6).

-

Electronic Bias: Both positions are activated by the ring nitrogen. However, the C2 position is electronically deactivated relative to C6 due to the electron-withdrawing nature of the adjacent carboxamide group (though the inductive effect is strong, the lone pair repulsion and steric environment often favor C6 attack for bulky nucleophiles).

-

Steric Hindrance: The C3-carboxamide group exerts significant steric bulk, hindering the C2 position.

-

Catalytic Preference: In Pd-catalyzed cross-couplings, oxidative addition preferentially occurs at the less hindered and more electron-deficient C6 position, allowing for the selective installation of the cyclopropyl group while preserving the C2-chloro handle.

Pathway Visualization

The following diagram illustrates the divergent pathways and the logic behind the C6-selective protocol.

Figure 1: Mechanistic pathways for the synthesis of the target scaffold. Method A relies on kinetic control for regioselectivity, while Method B utilizes a functional group interconversion sequence.

Experimental Protocols

Method A: Regioselective One-Pot Suzuki-Miyaura Coupling

Best for: Late-stage diversification or when starting from commercially available 2,6-dichloronicotinamide.

Materials

-

Substrate: 2,6-Dichloronicotinamide (1.0 equiv)

-

Reagent: Cyclopropylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol Steps

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 2,6-dichloronicotinamide (191 mg, 1.0 mmol), cyclopropylboronic acid (95 mg, 1.1 mmol), K₃PO₄ (636 mg, 3.0 mmol), and Pd(dppf)Cl₂ (40 mg, 0.05 mmol).

-

Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Critical Control Point: Monitor via HPLC/LC-MS. Stop immediately upon consumption of starting material to prevent the "bis-cyclopropyl" side product (reaction at C2).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Yield Expectation: 65–75% isolated yield.

Method B: Telescoped Deoxychlorination-Amidation

Best for: Large-scale preparation where the 2-hydroxy precursor is available (often cheaper). This method avoids handling unstable acid chlorides by reacting them immediately in situ.

Materials

-

Substrate: 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

-

Chlorinating Agent: Thionyl Chloride (SOCl₂) (3.0 equiv)

-

Catalyst: DMF (cat.[1] 2-3 drops)

-

Amidation Agent: Aqueous Ammonia (28%) or NH₃ in MeOH.

-

Solvent: Toluene (Step 1), THF (Step 2).

Protocol Steps

-

Chlorination (Step 1):

-

Suspend the carboxylic acid precursor (1.0 mmol) in anhydrous Toluene (5 mL).

-

Add catalytic DMF (2 drops).

-

Add SOCl₂ (3.0 mmol) dropwise at room temperature.

-

Heat to 80°C for 2 hours. The solution should become clear as the acid chloride forms and the "oxo" tautomer is converted to the "chloro" pyridine.

-

Note: Evaporate excess SOCl₂ and toluene under reduced pressure (or use a nitrogen stream) to leave the crude acid chloride residue. Do not expose to moist air.

-

-

Amidation (Step 2 - One Pot Continuation):

-

Redissolve the crude residue in anhydrous THF (5 mL) and cool to 0°C .

-

Slowly add NH₄OH (28% aq, 5.0 equiv) or 7N NH₃ in MeOH.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Mechanistic Insight: The ammonia attacks the highly reactive acyl chloride preferentially over displacing the C2-chloride (which requires higher temperatures or stronger nucleophiles).

-

-

Workup: Remove volatiles. Triturate the solid with cold water to remove ammonium salts. Filter and dry.[2][3][4][5]

-

Yield Expectation: 80–90% (High atom economy).

Comparison of Methods

| Feature | Method A (Suzuki) | Method B (Telescoped) |

| Starting Material | 2,6-Dichloronicotinamide | 6-Cyclopropyl-2-hydroxynicotinic acid |

| Key Mechanism | Pd-Catalyzed Cross-Coupling | Deoxychlorination ( |

| Regioselectivity | Controlled by sterics/catalyst (C6 vs C2) | Intrinsic to precursor structure |

| Cost | Higher (Pd catalyst required) | Lower (Standard reagents) |

| Scalability | Moderate (Chromatography often needed) | High (Precipitation workup possible) |

| Primary Risk | Over-coupling (Bis-cyclopropyl) | Handling of noxious SOCl₂ |

Troubleshooting & Optimization

Controlling the "Over-Coupling" in Method A

If significant amounts of 2,6-dicyclopropylnicotinamide are observed:

-

Reduce Temperature: Lower reaction temperature to 60°C and extend time.

-

Slow Addition: Add the cyclopropylboronic acid via syringe pump over 2 hours to keep its concentration low relative to the substrate.

-

Ligand Switch: Switch from dppf to XPhos or SPhos , which can enhance the differentiation between the hindered and unhindered chlorides.

Workflow Visualization (Method B)

Figure 2: Step-by-step workflow for the telescoped synthesis (Method B), highlighting the critical intermediate formation.

References

-

Regioselective Suzuki Coupling on Dihalopyridines

-

General Synthesis of 2-Chloronicotinamide Derivatives

-

Microwave-Assisted Regioselective Coupling

- Process Chemistry for Nicotinamides (Patent Reference)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloronicotinamide | 10366-35-5 [chemicalbook.com]

- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 5. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

Reagents for Functionalizing the 3-Carboxamide Group in Pyridines: A Detailed Guide to Application and Protocol

The pyridine-3-carboxamide scaffold, a cornerstone in medicinal chemistry and drug development, is a privileged structure found in numerous pharmaceuticals. Its strategic functionalization is a critical step in the synthesis of novel therapeutic agents, offering a versatile handle for molecular diversification and the fine-tuning of pharmacological properties. This comprehensive guide provides an in-depth exploration of key reagents and detailed protocols for the chemical modification of the 3-carboxamide group in pyridines, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridine-3-Carboxamide Moiety

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of biologically active molecules. When functionalized with a carboxamide group at the 3-position, as seen in nicotinamide (Vitamin B3), the resulting scaffold exhibits a unique combination of chemical reactivity and biological recognition. This moiety is a key pharmacophore in drugs targeting a wide range of diseases, from tuberculosis to fungal infections and cancer.[1][2][3] The ability to selectively modify the 3-carboxamide group opens up avenues for the synthesis of compound libraries with diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This application note will delve into established and modern methodologies for the transformation of the pyridine-3-carboxamide group, providing not only step-by-step protocols but also the underlying chemical principles that govern these reactions.

Section 1: Rearrangement Reactions for Amine Synthesis

One of the most powerful transformations of a primary carboxamide is its conversion to a primary amine with one fewer carbon atom. This is achieved through classic rearrangement reactions that proceed via an isocyanate intermediate.

The Hofmann Rearrangement: A Classic Route to 3-Aminopyridine

The Hofmann rearrangement is a well-established method for the conversion of a primary amide to a primary amine.[4][5] This reaction is particularly useful for the synthesis of 3-aminopyridine from nicotinamide.[4][6][7][8][9] The reaction proceeds by treating the amide with bromine in a basic solution, which generates an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the corresponding amine with the loss of carbon dioxide.[4][5][10]

Protocol 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Water

-

Ice

-

Mechanical stirrer

-

Beaker (2 L)

-

Ice-salt bath

Procedure:

-

In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.

-

With continuous stirring, add 95.8 g (0.6 mole) of bromine to the solution.

-

Once the temperature of the solution reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.[11]

-

Continue stirring for a designated period, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ether) to isolate the 3-aminopyridine.[11]

-

The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Finely powdered nicotinamide: Ensures rapid dissolution and a more homogeneous reaction mixture.[11]

-

Ice-salt bath and temperature control: The reaction is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate and minimizing side reactions.

-

Vigorous stirring: Promotes efficient mixing of the reactants, which is essential for achieving a good yield.

Table 1: Comparison of Conditions for Hofmann Rearrangement of Nicotinamide

| Parameter | Condition | Rationale | Reference |

| Base | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Strong base is required to deprotonate the amide and facilitate the rearrangement. | [5][11] |

| Halogen | Bromine (Br₂) or Sodium hypobromite (in situ) | Oxidizing agent that forms the N-bromoamide intermediate. | [6][8] |

| Temperature | 0 - 70°C | Temperature control is critical for reaction efficiency and safety. | [6][11] |

| Solvent | Water | Aqueous medium is standard for the Hofmann rearrangement. | [11] |

Diagram 1: Workflow for Hofmann Rearrangement

Caption: Workflow for the synthesis of 3-aminopyridine.

The Curtius Rearrangement: A Milder Alternative

The Curtius rearrangement offers an alternative pathway to amines from carboxylic acids via an acyl azide intermediate.[12][13][14][15] This method can be advantageous as it often proceeds under milder conditions and avoids the use of harsh halogens. The acyl azide is typically formed from a carboxylic acid derivative (e.g., an acyl chloride) and an azide source like sodium azide. Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[12][13] The isocyanate can then be trapped with various nucleophiles.

Protocol 2: General Procedure for Curtius Rearrangement of a Pyridine-3-carboxylic Acid Derivative

Materials:

-

Pyridine-3-carbonyl chloride (or other activated carboxylic acid derivative)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., toluene, tert-butanol)

-

Nucleophile (e.g., water, alcohol, amine)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the pyridine-3-carbonyl chloride in an anhydrous solvent under an inert atmosphere.

-

Carefully add sodium azide in portions, controlling the temperature as the reaction may be exothermic.

-

Stir the mixture at room temperature or with gentle heating until the formation of the acyl azide is complete (monitor by IR spectroscopy for the characteristic azide stretch).

-

Heat the reaction mixture to induce the rearrangement of the acyl azide to the isocyanate. The temperature will depend on the specific substrate.

-

Introduce the desired nucleophile (e.g., water for the amine, an alcohol for a carbamate) to trap the isocyanate.

-

After the reaction is complete, perform an appropriate workup and purification to isolate the desired product.

Causality Behind Experimental Choices:

-

Anhydrous conditions: Acyl chlorides and isocyanates are sensitive to moisture.

-

Inert atmosphere: Prevents side reactions with atmospheric components.

-

Portion-wise addition of sodium azide: Controls the reaction rate and potential exothermicity. Sodium azide is also toxic and potentially explosive.

Diagram 2: Curtius Rearrangement Mechanism

Caption: Mechanism of the Curtius rearrangement.

Section 2: Direct Amide Bond Functionalization

Recent advances in organic synthesis have focused on the direct functionalization of the robust amide bond, offering more atom-economical and versatile approaches compared to classical rearrangement reactions.[16]

Multicomponent Reactions: Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry and drug discovery, allowing for the rapid synthesis of complex molecules in a single step.[17] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to functionalize the pyridine-3-carboxamide scaffold, although they typically start from the corresponding amine, aldehyde, or carboxylic acid.[18][19][20][21][22][23][24]

-

Ugi Four-Component Reaction (U-4CR): This reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a bis-amide.[18][20][22] If 3-aminopyridine (derived from the Hofmann or Curtius rearrangement of nicotinamide) is used as the amine component, a diverse library of pyridine-containing peptidomimetics can be generated.

-

Passerini Three-Component Reaction: This reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide.[19][21][24] While not directly functionalizing the carboxamide, if pyridine-3-carboxylic acid is used, it can be incorporated into complex molecular scaffolds.

Protocol 3: General Procedure for an Ugi Four-Component Reaction with 3-Aminopyridine

Materials:

-

3-Aminopyridine

-

An aldehyde or ketone

-

An isocyanide

-

A carboxylic acid

-

Polar aprotic solvent (e.g., methanol, DMF)

Procedure:

-

Dissolve 3-aminopyridine, the carbonyl compound, and the carboxylic acid in the chosen solvent.

-

Stir the mixture at room temperature for a short period to allow for the formation of the imine intermediate.

-

Add the isocyanide to the reaction mixture. The reaction is often exothermic and proceeds rapidly.[20]

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

The product can be isolated by removing the solvent and purifying the residue by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Polar aprotic solvents: These solvents are generally effective for Ugi reactions.[20]

-

High concentration of reactants: Often leads to higher yields.[20]

-

Stepwise addition: While often a one-pot reaction, pre-formation of the imine can sometimes improve yields.

Diagram 3: Ugi Reaction for Pyridine Diversification

Caption: Ugi reaction for diversifying the pyridine scaffold.

Modern Amide Bond Activation Strategies

The inherent stability of the amide bond presents a significant challenge for its direct modification.[16][25] However, recent advancements have led to the development of methods for amide bond activation, enabling their conversion into other functional groups. These methods often involve the use of transition metal catalysts or strong electrophilic activators.[26]

While direct functionalization of the pyridine-3-carboxamide is a developing area, the principles of amide activation can be applied. For instance, activation with reagents like triflic anhydride can form a highly electrophilic intermediate that is susceptible to nucleophilic attack.[26]

Conclusion

The functionalization of the 3-carboxamide group in pyridines is a pivotal aspect of medicinal chemistry and drug discovery. The classical Hofmann and Curtius rearrangements provide reliable pathways to 3-aminopyridines, which are versatile building blocks for further diversification. Modern approaches, including multicomponent reactions and emerging amide activation strategies, offer more direct and efficient routes to novel pyridine derivatives. The choice of methodology will depend on the desired final product, the available starting materials, and the overall synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers to effectively navigate the chemical landscape of pyridine-3-carboxamide functionalization and accelerate the discovery of new therapeutic agents.

References

-

3-Aminopyridine - Wikipedia. [Link]

-

The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-aminopyridine - Organic Syntheses Procedure. [Link]

-

3-Aminopyridine: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). [Link]

-

Recent advances in the cleavage of non-activated amides | Scilit. (2026, February 18). [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). [Link]

-

Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - Frontiers. (2021, April 25). [Link]

-

Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin. (2023, October 10). [Link]

-

Emerging Methods in Amide- and Peptide-Bond Formation - ResearchGate. (2025, August 6). [Link]

-

Borane-Pyridine: An Efficient Catalyst for Direct Amidation - MDPI. (2024, January 4). [Link]

-

Amide Bond Activation of Biological Molecules - PMC - NIH. [Link]

-

Amide activation: an emerging tool for chemoselective synthesis - RSC Publishing. (2018, August 28). [Link]

-

Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. [Link]

-

Hofmann rearrangement - Wikipedia. [Link]

-

Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. [Link]

-

Amide Bond Activation | MDPI. (2019, February 26). [Link]

- WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google P

-

Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines | Journal of the American Chemical Society. (2021, September 3). [Link]

- WO2012095691A1 - An improved process for producing aminopyridines - Google P

-

Curtius rearrangement - Wikipedia. [Link]

-

Passerini reaction - Wikipedia. [Link]

-

Ugi reaction - Wikipedia. [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source - SciELO. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

-

HOFMANN REARRANGEMENT - PHARMD GURU. (2025, November 14). [Link]

-

Ugi Reaction - Organic Chemistry Portal. [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC. [Link]

-

N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - PMC. [Link]

-

Curtius Rearrangement - Chemistry Steps. (2025, June 17). [Link]

-